6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Description
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused with a pyridine ring at the [4,3-c] positions. The ethynyl moiety may facilitate further functionalization via click chemistry or serve as a rigid structural element to optimize binding interactions in drug design.
Properties
IUPAC Name |
6-ethynyl-1H-pyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-3-8-6(4-9-7)5-10-11-8/h1,3-5H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVASEHHHDXQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC2=C(C=N1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies for Pyrazolo[4,3-c]pyridine Core
The pyrazolo[4,3-c]pyridine scaffold can be assembled by two main approaches:
- Formation of the pyridine ring onto a pre-existing pyrazole ring
- Formation of the pyrazole ring onto a pre-existing pyridine ring
These strategies are well-documented for related pyrazolo-pyridine isomers and provide a foundation for synthesizing various substituted derivatives, including the 6-ethynyl derivative.
Key Preparation Methods for 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine
Starting from 6-Bromo-1H-pyrazolo[4,3-c]pyridine Precursors
One common synthetic route involves preparing a 6-bromo-substituted pyrazolo[4,3-c]pyridine intermediate, which then undergoes a Sonogashira coupling reaction to introduce the ethynyl group at position 6.
Step 1: Synthesis of 6-bromo-1H-pyrazolo[4,3-c]pyridine
This intermediate is typically synthesized via cyclization reactions starting from substituted pyridine or pyrazole precursors. For example, the preparation of 6-bromo-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester involves diazotization and cyclization steps under controlled acidic conditions (5 °C to 0 °C) with sodium nitrite and dilute sulfuric or hydrochloric acid.
Step 2: Sonogashira Coupling
The 6-bromo intermediate is then reacted with a terminal alkyne (e.g., acetylene or a protected ethynyl compound) in the presence of a palladium catalyst and copper(I) iodide co-catalyst under an inert atmosphere. This coupling efficiently replaces the bromine atom with the ethynyl group, yielding this compound with high yield and purity.
Alternative Cyclization Routes
Other methods involve constructing the pyrazolo[4,3-c]pyridine ring system directly with an ethynyl substituent already present on the precursor:
- Starting from a 6-ethynyl-substituted pyridine derivative, the pyrazole ring can be formed via condensation reactions with hydrazine or hydrazine derivatives under reflux conditions.
- Alternatively, pyrazole formation on a pre-existing pyridine ring bearing an ethynyl substituent can be achieved through cyclization with β-ketoesters or related compounds, followed by dehydration and aromatization steps.
Reaction Conditions and Yields
Analytical and Purity Data
Synthesized this compound derivatives are typically characterized by:
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the ethynyl proton signals and aromatic ring structure.
- High-Performance Liquid Chromatography (HPLC): Purity generally exceeds 95%, often reaching 98% or higher.
- High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula with accurate mass matching calculated values.
Summary of Preparation Methodology
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Bromination + Sonogashira | Prepare 6-bromo intermediate, then couple with alkyne | High yield, well-established reaction | Requires palladium catalysts, sensitive to moisture |
| Direct Cyclization with Ethynyl | Construct fused ring with ethynyl substituent present | Fewer steps, potentially milder | May have lower yields, requires optimized conditions |
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can target the pyrazole ring, leading to partially or fully reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) under basic or acidic conditions.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives with various functional groups.
Scientific Research Applications
Cancer Research Applications
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine has been investigated for its anti-cancer properties. Recent studies highlight its efficacy against various cancer cell lines, showcasing its potential as a lead compound for developing new anti-tumor agents.
- Anti-Tumor Efficacy : A study demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibited substantial cytotoxic activity against human and murine cancer cell lines. The most potent compounds showed low micromolar activity (0.75–4.15 μM) without affecting normal cells, indicating selective toxicity towards cancer cells .
- Mechanisms of Action : The mechanisms include apoptosis induction and inhibition of angiogenesis, with specific compounds targeting tubulin polymerization and protein kinase signaling pathways in cancer cells .
Enzyme Inhibition
The compound has been explored for its ability to inhibit various enzymes that are crucial in disease processes.
- Kinase Inhibitors : this compound derivatives have been reported as effective inhibitors of several kinases involved in tumor growth and progression. For instance, compounds derived from this scaffold have shown activity against c-Met (hepatocyte growth factor receptor), which is implicated in metastatic cancer .
- Phosphodiesterase Inhibition : Some derivatives have demonstrated the ability to inhibit phosphodiesterase-4 and neutrophil elastase, which are relevant in inflammatory diseases and cancer progression .
Antiviral and Antibacterial Properties
In addition to anti-cancer applications, this compound has shown promise in antiviral and antibacterial research.
- Antiviral Activity : Certain analogs have been identified as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase, suggesting their utility in treating viral infections .
- Antibacterial Effects : The compound's derivatives have also been evaluated for antibacterial properties against various pathogens, contributing to the search for new antibiotics amidst rising resistance issues .
Case Studies and Research Findings
Several case studies illustrate the practical applications and effectiveness of this compound in research settings:
Mechanism of Action
The mechanism of action of 6-Ethynyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Isomers
Pyrazolopyridines exist in five isomeric forms (e.g., [3,4-b], [4,3-c], etc.), each differing in ring fusion positions. These structural variations significantly influence their physicochemical and biological properties:
- Pyrazolo[4,3-c]pyridines: Characterized by a pyrazole fused to pyridine at positions 4 and 3-c. Substitutions at the 6- or 7-positions (e.g., ethynyl, iodo, or phenol groups) enhance antiproliferative activity .
- Pyrazolo[3,4-b]pyridines : Exhibit distinct electronic properties due to alternative ring fusion. For example, 6-fluoro-1H-pyrazolo[4,3-b]pyridines are explored for cardiovascular applications .
- Pyrazolo[4,3-b]pyridines : Often synthesized via microwave-assisted methods and evaluated for antimicrobial activity .
Physicochemical Properties
- Fluorescence : Methoxyphenyl-substituted derivatives exhibit pH-dependent fluorescence, suggesting utility as biosensors .
Biological Activity
6-Ethynyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SARs).
Chemical Structure and Properties
This compound features a fused pyrazole and pyridine ring system with an ethynyl group at the 6-position. This unique structure contributes to its reactivity and biological activity. The compound is part of the broader class of pyrazolopyridines, known for their varied pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : This compound has been shown to inhibit various enzymes by binding to their active sites. For instance, it may target kinases involved in cancer cell signaling pathways, thereby modulating cellular proliferation and survival.
- Receptor Modulation : It can also interact with receptors such as adenosine receptors, influencing downstream signaling pathways that affect immune response and tumor growth .
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cytotoxicity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, certain analogues demonstrated antiproliferative activity in the low micromolar range (0.75–4.15 µM) without adversely affecting normal cells .
- In Vivo Efficacy : In animal models, selected compounds have shown the ability to inhibit tumor growth effectively. Notably, one study reported that certain derivatives could reduce tumor size in an orthotopic breast cancer model without systemic toxicity .
Antimicrobial and Antiviral Activities
The compound has also been investigated for its antimicrobial and antiviral properties:
- Antimicrobial Activity : Some derivatives have exhibited potent antibacterial effects against various bacterial strains. They are believed to act by disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
- Antiviral Potential : Preliminary studies suggest that this compound may possess antiviral properties by inhibiting viral replication mechanisms or interfering with viral enzyme functions .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives:
| Substitution Position | Effect on Activity | Comments |
|---|---|---|
| 4-Alkylaminoethyl | Increased antiproliferative activity | Potent against cancer cell lines |
| 6-Ethynyl | Essential for enzyme inhibition | Contributes to unique chemical reactivity |
| 3-Aryl group | Enhances overall potency | Improves binding affinity to target enzymes |
Research indicates that specific substitutions can significantly enhance the compound's efficacy against cancer cells while minimizing toxicity to normal cells.
Case Studies
- Anticancer Evaluation : A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their cytotoxic effects on human breast cancer cells. The most effective compounds were found to induce apoptosis through modulation of key signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition Studies : Another investigation focused on the inhibitory effects of this compound on carbonic anhydrases (CAs), revealing potent inhibition against specific isoforms relevant for cancer therapy. The binding modes were elucidated through computational studies, providing insights into the design of more effective inhibitors .
Q & A
Q. What are the primary synthetic strategies for constructing the pyrazolo[4,3-c]pyridine core in 6-ethynyl derivatives?
The pyrazolo[4,3-c]pyridine scaffold can be synthesized via two main approaches:
- Pyrazole annelation onto pyridine precursors : Electrophilic/nucleophilic reagents react with substituted piperidones or pyridine derivatives to form fused heterocycles .
- Pyridine ring formation from pyrazole precursors : For example, Sonogashira coupling of 5-chloro-1-phenylpyrazole-4-carbaldehydes with alkynes, followed by tert-butylamine-mediated cyclization, yields ethynyl-substituted pyrazolo[4,3-c]pyridines .
Key validation : Structural confirmation via elemental analysis, -NMR, and mass spectrometry .
Q. How are novel pyrazolo[4,3-c]pyridine derivatives evaluated for initial biological activity?
- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess cytotoxicity and IC values .
Note : Activity often correlates with substituent electronegativity and steric bulk .
Advanced Research Questions
Q. How can synthetic routes be optimized for 6-ethynyl derivatives with improved yield and regioselectivity?
- Sonogashira coupling refinement : Use Pd(PPh)/CuI catalysts in DMF at 80°C for efficient alkyne coupling .
- Cyclization control : tert-Butylamine promotes regioselective pyridine ring closure, minimizing byproducts like isoxazoles .
Challenges : Ethynyl group sensitivity to oxidation requires inert conditions (argon atmosphere) .
Q. What structure-activity relationships (SARs) govern pyrazolo[4,3-c]pyridines' kinase inhibition?
- PIM1 kinase inhibition : Derivatives with 6-(6-methylpyrazin-2-yl) and 1-(difluoropiperidinyl) groups exhibit strong binding via π-π stacking and hydrogen bonding in the ATP pocket (PDB: 5V82) .
- EGFR inhibition : Substitution at C3/C6 with chloro or methyl groups enhances potency by improving hydrophobic interactions .
Q. How do tautomeric equilibria (e.g., lactam-lactim) influence pyrazolo[4,3-c]pyridine reactivity?
Q. What strategies resolve contradictions in biological data (e.g., antimicrobial vs. anticancer activity)?
- Dose-response profiling : Test compounds across concentrations (0.1–100 µM) to identify off-target effects .
- Target-specific assays : Use CRISPR-engineered cell lines or enzyme inhibition assays (e.g., NADPH oxidase for setanaxib derivatives) to decouple mechanisms .
Q. How are computational methods applied to design pyrazolo[4,3-c]pyridine-based PPI inhibitors?
- Molecular docking : Virtual screening against PEX14-PEX5 interfaces identifies derivatives with optimized steric and electrostatic complementarity .
- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and predict pharmacokinetic properties (LogP < 3) .
Methodological Challenges
Q. What are the scale-up challenges for pyrazolo[4,3-c]pyridine synthesis?
Q. How to mitigate cytotoxicity in non-target tissues during preclinical testing?
Q. What recent innovations target pyrazolo[4,3-c]pyridines' limitations (e.g., poor solubility)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
